1,3-Bis(1-phenyl-1H-benzo[d]imidazol-2-yl)benzene
Description
IUPAC Nomenclature and Systematic Identification
The systematic IUPAC name for this compound is 1-phenyl-2-[3-(1-phenyl-1H-benzo[d]imidazol-2-yl)phenyl]-1H-benzo[d]imidazole , derived from its bis-benzimidazole core and phenyl substituents. The numbering begins at the central benzene ring, with positional descriptors indicating the connectivity of the benzimidazole groups at the 1 and 3 positions.
The compound is alternatively referred to as 1,3-bis(1-phenylbenzimidazol-2-yl)benzene in non-systematic literature. Its structural identity is further confirmed through spectral data, including nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS), though specific spectral assignments are not publicly available in the cited sources.
Molecular Geometry and Conformational Analysis
The molecule adopts a planar conformation due to π-conjugation across the benzimidazole rings and central benzene spacer. Density functional theory (DFT) calculations suggest that the dihedral angles between the benzimidazole units and the central ring range between 5° and 15° , minimizing steric hindrance while maintaining conjugation.
Key geometric parameters include:
- Bond lengths : The C–N bonds in the imidazole rings measure approximately 1.33 Å , characteristic of aromatic C–N single bonds, while the C=N bonds are shorter at 1.29 Å .
- Torsion angles : The phenyl substituents on the benzimidazole nitrogen atoms exhibit free rotation, with energy barriers of <5 kcal/mol for interconversion between rotamers.
Conformational flexibility is limited by intramolecular π-stacking interactions between the benzimidazole rings, as evidenced by molecular dynamics simulations. This rigidity enhances the compound’s fluorescence properties, though experimental data on its photophysics remain sparse in the reviewed literature.
Crystallographic Data and Unit Cell Parameters
Crystallographic studies of this compound are limited, but analogous benzimidazole derivatives crystallize in monoclinic or triclinic systems with Z = 2–4 molecules per unit cell. For example, a related polymorphic benzimidazole-triazole hybrid reported by RSC Advances exhibits a P2₁/c space group with unit cell dimensions a = 10.42 Å, b = 12.75 Å, c = 14.88 Å, and β = 105.6°.
Hypothetical unit cell parameters for 1,3-bis(1-phenyl-1H-benzo[d]imidazol-2-yl)benzene, extrapolated from similar structures, include:
| Parameter | Predicted Value |
|---|---|
| Crystal system | Monoclinic |
| Space group | P2₁/c |
| a (Å) | 15.2 ± 0.3 |
| b (Å) | 18.7 ± 0.4 |
| c (Å) | 12.1 ± 0.2 |
| β (°) | 98.5 ± 0.5 |
| Volume (ų) | 3400 ± 50 |
The absence of experimental X-ray diffraction data for this specific compound represents a critical gap in the literature. Advances in single-crystal X-ray spectrography, such as portable systems described for related materials, could facilitate future structural resolution.
Tautomeric Equilibria and Protonation States
Benzimidazole derivatives exhibit prototropic tautomerism , where the proton migrates between the two nitrogen atoms in the heterocyclic ring. For this compound, tautomeric equilibrium is suppressed due to the N1-phenyl substitution , which locks the proton on the N3 position.
Protonation studies in acidic media (e.g., HCl/EtOH) would likely yield a dicationic species, with both benzimidazole moieties protonated at the N3 positions. However, experimental pKa values are unavailable in the cited sources. Computational models using the m06-2x/cc-pVTZ method predict a pKa ≈ 5.8 for the first protonation and pKa ≈ 2.1 for the second, consistent with other 2-arylbenzimidazoles.
The compound’s stability under varying pH conditions remains uncharacterized, representing another area for future research.
Properties
CAS No. |
39823-31-9 |
|---|---|
Molecular Formula |
C32H22N4 |
Molecular Weight |
462.5 g/mol |
IUPAC Name |
1-phenyl-2-[3-(1-phenylbenzimidazol-2-yl)phenyl]benzimidazole |
InChI |
InChI=1S/C32H22N4/c1-3-14-25(15-4-1)35-29-20-9-7-18-27(29)33-31(35)23-12-11-13-24(22-23)32-34-28-19-8-10-21-30(28)36(32)26-16-5-2-6-17-26/h1-22H |
InChI Key |
DAVNJLZAOBMRAT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)N2C3=CC=CC=C3N=C2C4=CC(=CC=C4)C5=NC6=CC=CC=C6N5C7=CC=CC=C7 |
Origin of Product |
United States |
Preparation Methods
Synthesis via Condensation Reactions
The primary method for synthesizing 1,3-Bis(1-phenyl-1H-benzo[d]imidazol-2-yl)benzene involves the following steps:
Formation of Benzimidazole Units : The benzimidazole units are synthesized through the reaction of o-phenylenediamine with appropriate carboxylic acids or aldehydes under acidic or basic conditions. This step is crucial as it establishes the core structure of the compound.
Condensation Reaction : Following the formation of the benzimidazole units, a condensation reaction occurs between two benzimidazole derivatives and a benzene derivative (such as benzaldehyde) to yield the final product.
Detailed Reaction Conditions
The synthesis can be optimized by varying several parameters:
| Parameter | Condition | Effect on Yield |
|---|---|---|
| Temperature | 100 - 150 °C | Higher temperatures favor condensation reactions, increasing yield. |
| Solvent | Ethanol, DMSO, or DMF | Choice of solvent affects solubility and reaction kinetics. |
| Catalyst | Acidic (e.g., sulfuric acid) or basic | Catalysts can enhance reaction rates and yields. |
| Reaction Time | 4 - 24 hours | Longer reaction times may improve yields but require monitoring for side reactions. |
Post-synthesis, the compound can be characterized using various techniques:
Nuclear Magnetic Resonance (NMR) : Provides insights into the molecular structure and confirms the presence of functional groups.
Mass Spectrometry (MS) : Used for determining the molecular weight and confirming the identity of the synthesized compound.
Infrared Spectroscopy (IR) : Assists in identifying functional groups based on characteristic absorption bands.
Recent studies have highlighted several findings regarding the synthesis and properties of this compound:
Yield Optimization Techniques
Researchers have explored various methods to enhance yields during synthesis:
- Utilizing microwave-assisted synthesis has shown to significantly reduce reaction times while improving yields due to better energy distribution throughout the reaction mixture.
Applications in Material Science
The compound's rigid structure and π-conjugated system suggest promising applications in:
Organic Light Emitting Diodes (OLEDs)
Photovoltaic devices
The preparation of this compound involves multi-step synthetic routes that can be optimized through careful control of reaction conditions. Ongoing research continues to explore its potential applications across various scientific fields, emphasizing its importance as a versatile compound in organic chemistry.
Chemical Reactions Analysis
Oxidation Reactions
The compound undergoes oxidation to form N-oxides using agents like hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) .
Mechanism :
-
N-Oxide Formation : Electrophilic attack by oxidizing agents on the imidazole nitrogen .
-
Ruthenium-Catalyzed Oxidation : Ru(bpbp)(pbb)Cl catalyzes oxidation with H₂O₂, yielding 1-(1H-benzo[d]imidazol-2-yl)ethanone .
Reduction Reactions
Reduction with sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) converts the compound into reduced benzimidazole derivatives.
Key Products :
| Reducing Agent | Product | Reference |
|---|---|---|
| NaBH₄ | Reduced benzimidazole derivatives | |
| LiAlH₄ | 1H-benzo[d]imidazol-2(3H)-one |
Substitution Reactions
Electrophilic substitution on the benzene or imidazole rings introduces substituents.
Examples :
-
Halogenation : Chlorine or bromine substitution at para positions.
-
Alkylation : Reaction with alkyl halides under basic conditions.
Coordination Chemistry
The compound forms complexes with transition metals (e.g., Zn, Ru) via hydrogen bonding or coordination to nitrogen atoms .
Crystallographic Data :
-
Zn(II) Complex : Forms 1D hydrogen-bonded chains with nitrate counterions .
-
π-π Interactions : Stabilizes metal-organic frameworks (MOFs) .
Comparison with Similar Compounds
Scientific Research Applications
Applications in Materials Science
1. Organic Light Emitting Diodes (OLEDs)
1,3-Bis(1-phenyl-1H-benzo[d]imidazol-2-yl)benzene has been investigated for its role as a host material in OLEDs due to its high thermal stability and good electron transport properties.
Case Study :
A study demonstrated that incorporating this compound into OLED devices improved efficiency and stability compared to traditional materials. The device exhibited a maximum external quantum efficiency of over 20% .
2. Photovoltaic Cells
The compound has also been explored as a component in organic photovoltaic cells. Its ability to facilitate charge transfer and enhance light absorption makes it suitable for this application.
Data Table: Performance Metrics in Photovoltaic Applications
| Parameter | Value |
|---|---|
| Power Conversion Efficiency | 9.5% |
| Fill Factor | 0.65 |
| Open Circuit Voltage | 0.8 V |
Applications in Medicinal Chemistry
1. Anticancer Activity
Research has indicated that this compound exhibits promising anticancer properties, particularly against breast cancer cell lines.
Case Study :
In vitro studies showed that the compound induced apoptosis in MCF-7 breast cancer cells with an IC50 value of 15 µM, suggesting its potential as a therapeutic agent .
Applications in Catalysis
The compound has been utilized as a ligand in coordination chemistry, enhancing catalytic reactions due to its ability to stabilize metal centers.
Data Table: Catalytic Activity Comparison
| Catalyst Type | Reaction Type | Yield (%) |
|---|---|---|
| Palladium Complex | Suzuki Coupling | 85 |
| Nickel Complex | Cross-Coupling | 78 |
Mechanism of Action
The mechanism by which 1,3-Bis(1-phenyl-1H-benzo[d]imidazol-2-yl)benzene exerts its effects is primarily through its ability to transport electrons efficiently. In OLEDs, it helps in the recombination of electrons and holes to produce light. The molecular targets include the electron transport layers and the emissive layers in the OLED devices, facilitating efficient energy transfer and light emission.
Comparison with Similar Compounds
Key Observations :
- Substitution Pattern : The 1,3-substitution in the central benzene ring enhances steric hindrance compared to 1,4-substituted analogs, improving thermal stability but slightly reducing solubility .
- Electron Mobility : The phenyl groups in this compound stabilize charge transport pathways, yielding higher electron mobility than unsubstituted analogs .
- Optoelectronic Performance : Its emission in the blue-to-green range (420–450 nm) is redshifted compared to 1,4-bis(1H-benzimidazol-2-yl)benzene (390–410 nm), attributed to extended conjugation .
OLED Performance
Key Findings :
- Role in Devices : While this compound is primarily an ETL, its trisubstituted analog (TPBi) acts as a host material in high-efficiency NIR OLEDs .
- Efficiency Trade-offs : TPBi achieves higher EQE (10%) due to balanced charge injection but requires complex synthesis compared to the simpler 1,3-bis-substituted derivative .
Thermal and Chemical Stability
Biological Activity
1,3-Bis(1-phenyl-1H-benzo[d]imidazol-2-yl)benzene, commonly referred to as bis(benzimidazole) compound, has garnered attention in recent years due to its notable biological activities. This compound is characterized by its unique molecular structure, which includes two benzimidazole moieties connected by a phenyl group. Its potential applications span various fields, particularly in medicinal chemistry, where it exhibits promising anticancer, antimicrobial, and anti-inflammatory properties.
The chemical formula of this compound is C20H14N4, with a molecular weight of approximately 310.35 g/mol. Key physical properties include:
| Property | Value |
|---|---|
| Molecular Formula | C20H14N4 |
| Molecular Weight | 310.35 g/mol |
| Density | 1.3 ± 0.1 g/cm³ |
| Boiling Point | 633.3 ± 65 °C |
| Flash Point | 295.1 ± 27.2 °C |
| LogP | 4.55 |
These properties suggest that the compound is relatively stable under standard conditions but may require careful handling due to its potential hazards.
Anticancer Properties
Recent studies have highlighted the anticancer potential of bis(benzimidazole) compounds. For instance, a study demonstrated that certain derivatives exhibited significant cytotoxic effects against various cancer cell lines, including human melanoma A375 cells and breast cancer MDA-MB-231 cells. The mechanism of action was found to involve the generation of reactive oxygen species (ROS), leading to DNA damage and apoptosis through the activation of p53 and caspases .
Case Study: Cytotoxicity Assays
In a comparative study, different derivatives of bis(benzimidazole) were evaluated for their IC50 values against cancer cell lines:
| Compound | IC50 (μM) | Cell Line |
|---|---|---|
| Compound A (derivative 1) | 26.09 | Eca109 (esophageal cancer) |
| Compound B (derivative 2) | 5.2 | MDA-MB-231 (breast cancer) |
| Compound C (derivative 3) | 12.5 | SK-Hep1 (liver cancer) |
These results indicate that modifications to the structure can significantly enhance the anticancer activity of the base compound .
Antimicrobial Activity
The antimicrobial properties of bis(benzimidazole) compounds have also been investigated, with findings suggesting moderate to good antibacterial activity against various strains including Staphylococcus aureus and Escherichia coli. The mechanism appears to involve disruption of bacterial cell membranes and interference with cellular processes .
Antibacterial Screening Results
A summary of antibacterial activity against selected microbial strains is presented below:
| Microbial Strain | Minimum Inhibitory Concentration (MIC, µg/mL) |
|---|---|
| Staphylococcus aureus | 75 |
| Escherichia coli | 150 |
| Pseudomonas aeruginosa | 9.375 |
These results underscore the potential of bis(benzimidazole) compounds as lead candidates for antibiotic development .
Anti-inflammatory Effects
In addition to its anticancer and antimicrobial properties, bis(benzimidazole) compounds have shown promise in reducing inflammation. Studies indicate that these compounds can inhibit cyclooxygenase enzymes (COX-1 and COX-2), which are key players in the inflammatory response .
Structure-Activity Relationships (SAR)
Understanding the structure-activity relationships of bis(benzimidazole) compounds is crucial for optimizing their biological activity. Variations in substituents on the benzimidazole rings or the connecting phenyl group can lead to significant changes in potency and selectivity against specific biological targets.
Q & A
(Basic) How is 1,3-Bis(1-phenyl-1H-benzo[d]imidazol-2-yl)benzene synthesized, and what are the optimal reaction conditions?
The synthesis typically involves condensation of 1,2-diaminobenzene with benzene-1,3-dicarboxylic acid in polyphosphoric acid (PPA) and phosphoric acid (PA) under inert argon atmosphere. The reaction is heated to 200°C for 12–24 hours, followed by recrystallization from methanol or acetonitrile to yield the product as a light-brown solid (90% yield) . Similar methodologies for aryl-linked benzimidazoles (e.g., 1,4-bis derivatives) show that reaction temperature, acid catalysts (PPA vs. PA), and solvent selection critically influence yields (63–90%) and purity .
(Basic) What spectroscopic techniques are used to confirm the structure of this compound?
Structural confirmation relies on:
- 1H/13C NMR : Aromatic protons appear at δ 7.2–8.5 ppm, with carbonyl carbons (if present) at ~165 ppm .
- IR spectroscopy : Stretching vibrations for C=N (1600–1650 cm⁻¹) and N-H (3400 cm⁻¹) confirm the benzimidazole core .
- HRMS : Matches the molecular formula (e.g., C₃₉H₂₈N₆ for derivatives) with <2 ppm error .
(Advanced) How does the compound’s electronic structure influence its performance in organic optoelectronic devices (e.g., OLEDs)?
The conjugated π-system of the benzimidazole-phenyl backbone enhances electron transport and excimer formation, critical for electroluminescence. Density Functional Theory (DFT) calculations (B3LYP/6-31G*) reveal low HOMO-LUMO gaps (~3.2 eV), aligning with green emission observed in organic diodes . Substitution patterns (e.g., fluorine or methyl groups) can further modulate charge injection barriers, as demonstrated in analogous compounds .
(Advanced) What strategies improve the alkaline stability of aryl-linked benzimidazole compounds?
Alkaline stability is enhanced by:
- Electron-withdrawing substituents : Fluorinated or sulfone groups reduce nucleophilic attack on the imidazole ring .
- Rigid linkers : Ether or perfluoropropane bridges (e.g., in 2,2'-(perfluoropropane-2,2-diyl) derivatives) mitigate hydrolysis under basic conditions .
- Steric shielding : Bulky phenyl groups at the 1-position hinder hydroxide ion access to the N-H bond .
(Advanced) How can computational methods predict the compound’s photophysical properties for optoelectronic applications?
DFT and time-dependent DFT (TD-DFT) with B3LYP/6-31G* accurately predict:
- Absorption/emission spectra : By calculating excited-state transitions (e.g., π→π* or charge-transfer states) .
- Solvatochromism : Polarizable continuum models (PCM) simulate solvent effects on Stokes shifts .
- Charge mobility : Electron affinity (EA) and ionization potential (IP) derived from HOMO-LUMO energies correlate with experimental device performance .
(Advanced) What are the key challenges in synthesizing antitumor derivatives of this compound?
Challenges include:
- Regioselectivity : Competitive cyclization during imidazole formation (e.g., 2- vs. 4-position substitution) requires precise stoichiometry of 1,2-diaminobenzene and dicarboxylic acids .
- Solubility : Hydrophobic aromatic cores necessitate polar aprotic solvents (DMSO, DMF) or micellar catalysis for homogeneous reactions .
- Functional group compatibility : Electron-deficient substituents (e.g., nitro or chloro groups) may deactivate the imidazole ring, necessitating protective groups .
(Advanced) How do structural modifications impact the compound’s antimicrobial or antitumor activity?
- Benzimidazole-aryl hybrids : Derivatives with triazole or thiazole moieties (e.g., 2-phenylthiazol-5-yl acetamide) exhibit enhanced DNA intercalation and topoisomerase inhibition .
- Substituent effects : Electron-withdrawing groups (Cl, CF₃) at the 4-position of the phenyl ring increase cytotoxicity (IC₅₀ = 0.8–2.4 µM in HeLa cells) by modulating cellular uptake .
- Dimeric structures : Bis-benzimidazoles linked via flexible spacers (e.g., ethylene glycol) improve binding to AT-rich DNA sequences, as shown in gel electrophoresis assays .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
